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Compound of Interest

Compound Name: Isopropyl 5-bromonicotinamide

Cat. No.: B027745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for

Isopropyl 5-bromonicotinamide, a valuable compound in pharmaceutical research. The

synthesis is presented in two key stages: the preparation of the intermediate 5-bromonicotinic

acid, followed by its conversion to the final product, Isopropyl 5-bromonicotinamide. This

document details the experimental protocols, presents quantitative data in a structured format,

and includes a visual representation of the synthesis workflow.

Synthesis Pathway Overview
The synthesis of Isopropyl 5-bromonicotinamide is efficiently achieved through a two-step

process. The first step involves the electrophilic bromination of nicotinic acid to yield 5-

bromonicotinic acid. The second step is the amidation of 5-bromonicotinic acid with

isopropylamine. This is typically facilitated by first activating the carboxylic acid group, for

instance, by converting it to an acyl chloride, which then readily reacts with isopropylamine to

form the desired amide.

Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the

5-bromonicotinic acid intermediate.
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Parameter Value Reference

Molecular Formula C₆H₄BrNO₂ [1]

Molecular Weight 202.01 g/mol [2]

Appearance
Off-white to light yellow

crystalline powder
[2]

Melting Point 182 - 185 °C [2][3]

Reported Yield 63 - 93% [3]

Experimental Protocols
Step 1: Synthesis of 5-Bromonicotinic Acid
This protocol details the direct bromination of nicotinic acid.[1][3]

Materials:

Nicotinic acid

Thionyl chloride (SOCl₂)

Bromine (Br₂)

Iron powder (catalyst)

4N Sodium hydroxide (NaOH) solution

Ice water

Ethanol or Isopropyl alcohol (for recrystallization)

Procedure:

In a reaction vessel equipped with a stirrer and reflux condenser, add nicotinic acid (e.g., 50

g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and a catalytic amount of iron powder

(e.g., 1 g).
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Heat the mixture to 70°C with stirring.

Slowly add bromine (e.g., 40 ml, 0.78 mol) to the reaction mixture over a period of 2 hours.

After the addition is complete, reflux the mixture for 6 hours with continuous stirring.

After reflux, distill off the excess bromine and thionyl chloride under reduced pressure.

Cool the residue to 0°C.

In a separate beaker, cool a 4N sodium hydroxide solution.

Carefully add the cooled residue to the NaOH solution with stirring until the pH of the mixture

reaches 3. A precipitate of 5-bromonicotinic acid will form.

Collect the precipitate by vacuum filtration and wash it with ice water.

The crude product can be further purified by recrystallization from ethanol or isopropyl

alcohol to yield a white to off-white crystalline solid.

Step 2: Synthesis of Isopropyl 5-bromonicotinamide
This protocol describes the conversion of 5-bromonicotinic acid to Isopropyl 5-
bromonicotinamide via an acyl chloride intermediate.[4][5]

Materials:

5-Bromonicotinic acid

Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)

Anhydrous Dichloromethane (CH₂Cl₂)

N,N-Dimethylformamide (DMF) (catalyst)

Isopropylamine

Pyridine or another suitable base
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0°C ice bath

Procedure:

Acyl Chloride Formation:

To a solution of 5-bromonicotinic acid (1.0 eq) in anhydrous dichloromethane, add oxalyl

chloride (3.0 eq) dropwise at room temperature.

Add a catalytic amount (e.g., one drop) of DMF.

Stir the mixture at room temperature for 6 hours or until the reaction is complete

(monitored by TLC or disappearance of starting material).

Concentrate the reaction mixture under reduced pressure to obtain the crude 5-

bromonicotinoyl chloride.

Amide Coupling:

Dissolve the crude 5-bromonicotinoyl chloride in anhydrous dichloromethane.

In a separate flask, prepare a solution of isopropylamine (1.0 eq) and pyridine (1.0 eq) in

dichloromethane.

Cool the acyl chloride solution to 0°C using an ice bath.

Slowly add the isopropylamine solution dropwise to the cooled acyl chloride solution with

stirring.

Allow the reaction mixture to warm to room temperature and stir for 12 hours or until

completion.

Upon completion, the reaction mixture can be worked up by washing with water and brine,

drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced

pressure.

The crude Isopropyl 5-bromonicotinamide can be purified by column chromatography

or recrystallization.
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Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis pathway from nicotinic acid to

Isopropyl 5-bromonicotinamide.
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Caption: Synthesis workflow for Isopropyl 5-bromonicotinamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b027745#isopropyl-5-bromonicotinamide-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b027745#isopropyl-5-bromonicotinamide-synthesis-pathway
https://www.benchchem.com/product/b027745#isopropyl-5-bromonicotinamide-synthesis-pathway
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b027745?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

